Anethole trithione

Description

Historical Trajectory of Anethole (B165797) Trithione Research

Research into anethole trithione dates back at least to the 1980s nih.govdrugbank.com. Early studies explored its pharmacological properties, including its effects on serum transaminases and liver protection in animal models nih.gov. These initial investigations laid the groundwork for understanding its potential biological activities.

Over time, the research trajectory expanded to investigate ATT's effects on glandular secretions, particularly its sialogogue (saliva-stimulating) properties iiab.mewikipedia.orgnih.govdrugbank.compatsnap.com. This led to studies examining its mechanism of action in increasing salivary secretion, with research suggesting an upregulation of muscarinic receptor sites on salivary acinar cells nih.govdrugbank.com.

More recently, academic research has delved into the potential chemopreventive properties of this compound iiab.menih.gov. Studies have explored its ability to influence the metabolism of carcinogens and enhance antioxidant activities in organs like the liver and colon nih.gov. The compound has also been investigated for its effects on liver health, including its role as a choleretic agent that stimulates bile secretion patsnap.compatsnap.com. Research has indicated that ATT can increase liver glutathione (B108866) levels and the activity of key liver enzymes involved in detoxification .

Despite its history of study, detailed pharmacokinetic information about this compound was not readily accessible for a significant period, with limited new data emerging only recently nih.govdrugbank.com. This highlights a continued need for further investigation into its absorption, distribution, metabolism, and excretion. The low water solubility and rapid metabolism of ATT into its active metabolite, 4-hydroxy-anethole trithione (ATX), have also driven research into developing formulations with improved bioavailability nih.govdrugbank.comgoogle.comacs.org.

Scope and Significance of this compound Investigations

The scope of this compound investigations is broad, encompassing its effects on exocrine gland secretion, liver function, and potential chemopreventive activities iiab.mewikipedia.orgpatsnap.comnih.govdrugbank.compatsnap.com. Its significance in academic research lies in its multifaceted pharmacological profile and the ongoing efforts to fully elucidate its mechanisms of action.

Research has demonstrated ATT's ability to stimulate both salivary and bile secretion, primarily through its action on muscarinic receptors and stimulation of the parasympathetic nervous system drugbank.compatsnap.com. This has made it a subject of interest in conditions where glandular secretion is impaired patsnap.com.

Furthermore, studies have explored ATT's hepatoprotective effects, including its role in enhancing bile acid synthesis, modulating bile transport proteins, and exhibiting antioxidant and anti-inflammatory properties patsnap.com. Research indicates that ATT can increase liver glutathione levels and the activity of enzymes such as glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase .

The potential of this compound as a chemopreventive agent is another significant area of research. Investigations suggest it may inhibit carcinogenesis by increasing the activity of electrophile detoxification enzymes nih.gov. Although the specific mechanisms for some of its observed activities are still being elucidated, ongoing studies continue to explore its potential in various therapeutic areas nih.govpatsnap.com.

Academic research also focuses on improving the pharmacokinetic profile of ATT due to its low water solubility and rapid metabolism nih.govdrugbank.comgoogle.comacs.org. The synthesis and evaluation of prodrugs and novel formulations are active areas of investigation aimed at enhancing its bioavailability google.comacs.org.

Detailed Research Findings:

Research has provided insights into the effects of this compound on various biological parameters. For example, studies in mice have shown that ATT can lower increased serum transaminases (GOT and GPT) and protect the liver from injuries induced by substances like CCl4 nih.gov.

Pharmacokinetic studies, although historically limited, have provided some data on ATT's behavior in vivo. In a study with healthy Chinese volunteers, the half-life of this compound was approximately 3.78 ± 2.12 hours nih.govdrugbank.com. The compound is rapidly metabolized, primarily into 4-hydroxy-anethole trithione (ATX), which also exhibits pharmacological activity nih.govdrugbank.comacs.org.

Studies investigating the mechanism behind ATT's sialogogue effect suggest it upregulates muscarinic receptor density on salivary acinar cells nih.govdrugbank.com. Research using rat parotid glands has shown that this compound increased cholinergic and adrenergic responsiveness nih.gov.

In the context of liver health, research indicates that ATT can significantly increase liver glutathione levels and boost the activity of enzymes like glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase .

The following table summarizes some key research findings:

| Research Area | Observed Effect | Model System / Notes | Source |

| Liver Protection | Lowered serum transaminases (GOT, GPT), protected against CCl4-induced injury | Mice | nih.gov |

| Pharmacokinetics | Half-life of approximately 3.78 ± 2.12 hours | Healthy Chinese volunteers (oral administration) | nih.govdrugbank.com |

| Salivary Secretion | Increased cholinergic and adrenergic responsiveness | Rat parotid glands | nih.gov |

| Muscarinic Receptors | Upregulation of receptor density | Salivary acinar cells (proposed mechanism) | nih.govdrugbank.com |

| Liver Glutathione | Significant increase in levels | In vitro/In vivo studies | |

| Liver Enzymes | Increased activity of glutamyl cysteine synthase, glutathione reductase, etc. | In vitro/In vivo studies | |

| Chemoprevention | Increased activity of electrophile detoxification enzymes | Target organs like liver and colon (proposed mechanism) | nih.gov |

| Bile Secretion | Stimulates production and flow | Choleretic effect | patsnap.compatsnap.com |

| Pulmonary Hypertension | Reduced contractile hyperreactivity | Rats with PH induction (induced by 5-HT and PGF2α), reduced contraction in control rats | nih.gov |

Note: The data presented in this table is a summary of findings from the cited research and should be interpreted within the context of the original studies.

Research into this compound continues, with ongoing efforts to fully understand its complex mechanisms of action and explore its potential in various academic and potential therapeutic contexts nih.govpatsnap.com.

Structure

2D Structure

3D Structure

Properties

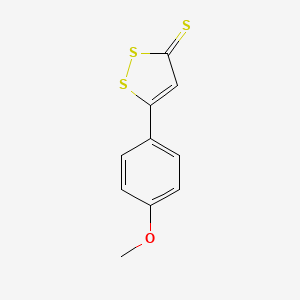

IUPAC Name |

5-(4-methoxyphenyl)dithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS3/c1-11-8-4-2-7(3-5-8)9-6-10(12)14-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLIZBIRMBGUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=S)SS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046651 | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-11-6 | |

| Record name | 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anetholtrithion [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anethole trithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anethole trithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANETHOLTRITHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUY32964DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pharmacology of Anethole Trithione

Cellular and Molecular Mechanisms

Anethole (B165797) trithione exerts its effects at the cellular and molecular level through interactions with receptors and transport proteins, as well as modulation of enzyme activity patsnap.comnih.gov.

Muscarinic Receptor Upregulation and Cholinergic System Modulation

Anethole trithione is believed to enhance salivary secretion, in part, by affecting the muscarinic cholinergic system nih.govpatsnap.comdrugbank.com. Stimulation of muscarinic receptors is known to increase salivary flow nih.govdrugbank.comnih.gov.

Effects on Salivary Acinar Cells

A key proposed mechanism for this compound's sialogogue effect is the upregulation of muscarinic receptor sites on salivary acinar cells nih.govdrugbank.com. These cells are responsible for producing primary saliva albany.edu. Increasing the number of these receptors is thought to enhance the responsiveness of salivary glands to cholinergic stimulation nih.govdrugbank.com. Studies have shown that chronic treatment with this compound increases the number of muscarinic acetylcholine (B1216132) receptors in rat submaxillary glands, correlating with enhanced salivary secretion induced by parasympathetic nerve stimulation and pilocarpine (B147212) injection medchemexpress.com.

Synergistic Interactions with Parasympathomimetic Agents

This compound's effect on salivary secretion is thought to be synergistic with parasympathomimetic agents like pilocarpine nih.govdrugbank.comscispace.comnih.govdimensionsofdentalhygiene.com. The proposed mechanism for this synergy is that this compound increases the number of muscarinic receptors on salivary acinar cells, making these cells more responsive to stimulation by parasympathomimetic drugs that act on these receptors nih.govdrugbank.com. This combined action can lead to a greater increase in salivary flow than either agent alone scispace.comdimensionsofdentalhygiene.com.

Bile Secretion Regulation

This compound is also recognized as a choleretic agent, meaning it stimulates the production and flow of bile from the liver patsnap.compatsnap.commedchemexpress.com. Its mechanism for enhancing bile secretion involves multiple pathways, including influencing bile acid synthesis and modulating hepatocyte transport proteins patsnap.com.

Modulation of Hepatocyte Transport Proteins (e.g., BSEP, MRP2)

This compound also appears to influence the transport mechanisms involved in bile secretion by modulating the expression and activity of various transport proteins on the hepatocyte membrane patsnap.com. Key transporters involved in moving bile components from liver cells into the bile canaliculi include the bile salt export pump (BSEP/ABCB11) and multidrug resistance-associated protein 2 (MRP2/ABCC2) patsnap.comnih.govnih.gov. BSEP is crucial for the transport of bile salts, while MRP2 is involved in the transport of various organic anions, including conjugated bilirubin (B190676) nih.gov. This compound's modulation of these transporters facilitates the excretion of bile acids and other organic anions, contributing to increased bile flow patsnap.com.

Gallbladder Contraction Promotion

This compound has been reported to enhance the contraction of the gallbladder patsnap.com. This cholecystokinetic action is suggested to be mediated through its effects on smooth muscle cells, facilitating the release of stored bile into the digestive tract patsnap.com. This process contributes to the efficient availability of bile for digestion patsnap.com.

Antioxidant Defense Systems

This compound exhibits antioxidant properties, which are considered to contribute to its hepatoprotective effects patsnap.compatsnap.comlookchem.com. Its antioxidant activity is attributed to several mechanisms, including free radical scavenging, reduction of oxidative stress pathways, and enhancement of endogenous antioxidant systems ulpgc.esresearchgate.net.

Free Radical Scavenging Mechanisms

This compound has demonstrated the ability to directly scavenge free radicals, particularly reactive oxygen species (ROS) such as hydroxyl radicals, hydrogen peroxide, and superoxide (B77818) radicals ulpgc.esresearchgate.net. By donating an electron, this compound can stabilize these free radicals, thereby preventing them from causing cellular damage ulpgc.es. Studies have assessed the antioxidant properties of anethole using assays like the 1,1-diphenyl-2-picrylhydrazil (DPPH) radical scavenging assay, which measures the ability to neutralize free radicals researchgate.netnih.gov.

Reduction of Oxidative Stress Pathways

This compound contributes to the reduction of oxidative stress by influencing related pathways. It has been shown to decrease lipid peroxidation, a process where free radicals damage cell membranes ulpgc.esresearchgate.net. Additionally, this compound is believed to enhance the activity of endogenous antioxidant enzymes, which play vital roles in the defense against oxidative stress by converting harmful free radicals into less reactive forms ulpgc.esresearchgate.net. Research also suggests that this compound can act as a specific inhibitor of mitochondrial ROS production at complex I of the mitochondrial respiratory chain, without necessarily impairing electron transfer or acting as a non-specific antioxidant molecule fightaging.orggoogle.com.

Hepatoprotective Effects via Antioxidant Activity

The hepatoprotective effects of this compound are partly attributed to its antioxidant activity patsnap.compatsnap.comlookchem.com. By scavenging free radicals and reducing oxidative stress, this compound helps protect hepatocytes (liver cells) from damage patsnap.comlookchem.com. This protective effect aids in maintaining the structural and functional integrity of the liver, thereby supporting its ability to produce and secrete bile efficiently patsnap.comlookchem.com. This compound has been shown to increase liver glutathione (B108866) levels and the activity of liver enzymes such as glutamyl cysteine synthase, glutathione reductase, and glutathione sulfur transferase, which are crucial for detoxification and antioxidant defense in the liver lookchem.compharmacompass.comdrugbank.com.

Table 1: Effects of this compound on Liver Antioxidant Systems

| Parameter | Effect of this compound | References |

| Liver Glutathione Levels | Increased | lookchem.compharmacompass.comdrugbank.com |

| Glutamyl Cysteine Synthase | Increased Activity | lookchem.compharmacompass.comdrugbank.com |

| Glutathione Reductase | Increased Activity | lookchem.compharmacompass.comdrugbank.com |

| Glutathione Sulfur Transferase | Increased Activity | lookchem.compharmacompass.comdrugbank.com |

| Lipid Peroxidation | Inhibited | ulpgc.esresearchgate.net |

Anti-inflammatory Signaling Pathways

Inhibition of Pro-inflammatory Cytokine Release

This compound exerts anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines patsnap.comnih.gov. Studies have indicated that it can downregulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses patsnap.com. Additionally, research has shown that this compound can suppress the release of specific pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukine (IL)-1β, and IL-6 ulpgc.esnih.govnih.gov. This inhibition of pro-inflammatory mediators contributes to mitigating inflammation patsnap.comulpgc.esnih.gov.

Table 2: Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect of this compound | References |

| TNF-α | Inhibition of Release | ulpgc.esnih.govnih.gov |

| IL-1β | Inhibition of Release | ulpgc.esnih.govnih.gov |

| IL-6 | Inhibition of Release | ulpgc.esnih.govnih.gov |

Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

Anethole, a constituent found in anise, camphor, and fennel, has been shown to inhibit inflammation and carcinogenesis, with potential mediation through TNF-mediated signaling, a pathway associated with both processes. researchgate.net Studies have indicated that anethole is a potent inhibitor of TNF-induced NF-κB activation. This inhibition has been monitored through various methods, including electrophoretic mobility shift assay, analysis of IκBα phosphorylation and degradation, and NF-κB reporter gene expression. researchgate.net Suppression of IκBα phosphorylation and NF-κB reporter gene expression induced by TRAF2 and NIK suggests that anethole may exert its effect by acting on IκBα kinase. researchgate.net Furthermore, anethole has been observed to block NF-κB activation triggered by a variety of other inflammatory agents. researchgate.net

Neuroinflammation Suppression (e.g., UCP2 Activation)

Preclinical studies on anethole have suggested neuroprotective properties, potentially mediated by its anti-inflammatory and antioxidative stress effects on the central nervous system. researchgate.net While the provided search results mention UCP2 (Uncoupling Protein 2) in the context of mitochondrial function and other compounds nih.govnih.govbiorxiv.orgcellphysiolbiochem.com, a direct mechanistic link between this compound and UCP2 activation specifically for neuroinflammation suppression is not explicitly detailed in the search snippets. One study mentions OP2113, also known as this compound, as a molecule targeting mitochondrial ROS production by inhibiting complex I, which could indirectly relate to cellular stress and inflammation mdpi.comnih.gov.

Electrophile Detoxification and Chemopreventive Actions

This compound has demonstrated an ability to inhibit carcinogenesis, potentially by increasing the activity of electrophile detoxification enzymes. drugbank.comnih.gov This suggests a role in altering the metabolism of carcinogens. drugbank.comnih.gov

Induction of Phase II Detoxification Enzymes (e.g., GST, NAD(P)H:QR, UDP-GT)

One potential mechanism for this compound's chemopreventive action involves increasing the rate of detoxification of carcinogens in target organs like the liver and colon. drugbank.comnih.gov This process can decrease the generation of carcinogen metabolites and reduce carcinogenesis induced by parent carcinogens. drugbank.comnih.gov A second proposed mechanism highlights the ability of this compound to significantly increase the antioxidant activities of colonic and liver enzymes such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase (NAD(P)H:QR), and UDP-glucuronosyltransferase (UDP-GT), thereby eliciting a chemoprotective action. drugbank.comnih.govresearchgate.netscispace.comresearchgate.netmdpi.comnih.govscience.gov Studies in male F344 rats have shown that administration of this compound significantly elevated the activities of GST, NAD(P)H-dependent quinone reductase, and UDP-glucuronosyl transferase in the liver and colonic mucosa and tumors compared to control groups. researchgate.net

Data Table: Effect of this compound on Phase II Enzyme Activity in Rats

| Enzyme | Tissue | Effect of this compound (vs. Control) | Source |

| Glutathione S-transferase (GST) | Liver | Significantly elevated | researchgate.net |

| Glutathione S-transferase (GST) | Colonic mucosa | Significantly elevated | researchgate.net |

| Glutathione S-transferase (GST) | Colon tumors | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Liver | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Colonic mucosa | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Colon tumors | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Liver | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Colonic mucosa | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Colon tumors | Significantly elevated | researchgate.net |

Impact on Carcinogenesis Pathways

This compound has been studied for its potential to inhibit tumorigenesis. drugbank.comnih.gov While the specific mechanism for this effect is still being elucidated, it is listed by certain national cancer institutes as a substance under investigation for cancer treatment. drugbank.comnih.gov Studies in rodent models have indicated that certain organosulfur compounds, including this compound, exert chemopreventive effects in various target organs. researchgate.net In a study involving azoxymethane (B1215336) (AOM)-induced neoplasia in male F344 rats, administration of this compound at a dose of 200 ppm significantly inhibited the incidence and multiplicity of both invasive and noninvasive adenocarcinomas in the colon. researchgate.net

Data Table: Effect of this compound on Colon Tumorigenesis in Rats

| Treatment Group | Colon Tumor Incidence (% animals with tumors) | Colon Tumor Multiplicity (tumors/animal) | Adenocarcinoma Classification | Source |

| Control Diet + AOM | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Invasive and Noninvasive | researchgate.net |

| 200 ppm this compound + AOM | Significantly inhibited | Significantly inhibited | Invasive and Noninvasive | researchgate.net |

Note: Specific numerical data for incidence and multiplicity in the control group were not available in the provided snippet to populate the table fully.

Influence on Metabolic Homeostasis

This compound's potential influence on metabolic processes is an area of investigation.

Modulation of Insulin (B600854) Sensitivity Mechanisms

While the provided search results discuss the effects of anethole (a related compound) on metabolic parameters such as insulin sensitivity and lipid metabolism researchgate.netnih.gov, and mention studies on other compounds like acipimox (B1666537) and pioglitazone (B448) in the context of insulin sensitivity in type 2 diabetes nih.gov, a direct mechanistic link detailing how this compound specifically modulates insulin sensitivity mechanisms is not clearly established in the provided snippets. Anethole itself has been shown to stimulate insulin secretion from beta cells and improve insulin sensitivity in diabetic rats nih.gov. Anethole also modulates the mTOR/PPARγ axis, which is linked to insulin sensitivity nih.govresearchgate.net. However, these findings pertain to anethole, not explicitly this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2194 iiab.menih.govuni.luwikipedia.orgctdbase.org |

| Glutathione S-transferase (GST) | 168510247 (for GST-IN-1, a GST inhibitor) nih.gov. Note: GST refers to a class of enzymes, not a single compound with one CID. |

| NAD(P)H:quinone oxidoreductase (NAD(P)H:QR) | 5884 (for NADPH) nih.gov. Note: NAD(P)H:QR refers to an enzyme, and NADPH is a cofactor. 17473 (for UDP-glucuronic acid) wikipedia.org. 23724458 (for UDP-galactose) nih.gov. Note: UDP-GT refers to an enzyme class. |

| Nuclear Factor-kappa B (NF-κB) | 509554 (for an NF-kB activation inhibitor) guidetopharmacology.org. Note: NF-κB refers to a protein complex, not a single compound with one CID. |

| Uncoupling Protein 2 (UCP2) | Data not readily available for the protein itself as a compound with a CID in the search results nih.govneobioscience.com. |

Research into this compound (ATT) has explored its influence on various cellular and molecular pathways. These investigations aim to understand the underlying mechanisms responsible for its observed biological effects.

Downregulation of Nuclear Factor-kappa B (NF-κB) Activity

Anethole, a constituent found in anise, camphor, and fennel, has been shown to inhibit inflammation and carcinogenesis, with potential mediation through TNF-mediated signaling, a pathway associated with both processes. researchgate.net Studies have indicated that anethole is a potent inhibitor of TNF-induced NF-κB activation. This inhibition has been monitored through various methods, including electrophoretic mobility shift assay, analysis of IκBα phosphorylation and degradation, and NF-κB reporter gene expression. researchgate.net Suppression of IκBα phosphorylation and NF-κB reporter gene expression induced by TRAF2 and NIK suggests that anethole may exert its effect by acting on IκBα kinase. researchgate.net Furthermore, anethole has been observed to block NF-κB activation triggered by a variety of other inflammatory agents. researchgate.net

Neuroinflammation Suppression (e.g., UCP2 Activation)

Preclinical studies on anethole have suggested neuroprotective properties, potentially mediated by its anti-inflammatory and antioxidative stress effects on the central nervous system. researchgate.net While the provided search results mention UCP2 (Uncoupling Protein 2) in the context of mitochondrial function and other compounds nih.govnih.govbiorxiv.orgcellphysiolbiochem.com, a direct mechanistic link between this compound and UCP2 activation specifically for neuroinflammation suppression is not explicitly detailed in the search snippets. One study mentions OP2113, also known as this compound, as a molecule targeting mitochondrial ROS production by inhibiting complex I, which could indirectly relate to cellular stress and inflammation mdpi.comnih.gov.

Electrophile Detoxification and Chemopreventive Actions

This compound has demonstrated an ability to inhibit carcinogenesis, potentially by increasing the activity of electrophile detoxification enzymes. drugbank.comnih.gov This suggests a role in altering the metabolism of carcinogens. drugbank.comnih.gov

Induction of Phase II Detoxification Enzymes (e.g., GST, NAD(P)H:QR, UDP-GT)

One potential mechanism for this compound's chemopreventive action involves increasing the rate of detoxification of carcinogens in target organs like the liver and colon. drugbank.comnih.gov This process can decrease the generation of carcinogen metabolites and reduce carcinogenesis induced by parent carcinogens. drugbank.comnih.gov A second proposed mechanism highlights the ability of this compound to significantly increase the antioxidant activities of colonic and liver enzymes such as Glutathione S-transferase (GST), NAD(P)H:quinone oxidoreductase (NAD(P)H:QR), and UDP-glucuronosyltransferase (UDP-GT), thereby eliciting a chemoprotective action. drugbank.comnih.govresearchgate.netscispace.comresearchgate.netmdpi.comnih.govscience.gov Studies in male F344 rats have shown that administration of this compound at a dose of 200 ppm significantly elevated the activities of GST, NAD(P)H-dependent quinone reductase, and UDP-glucuronosyl transferase in the liver and colonic mucosa and tumors compared to control groups. researchgate.net

Data Table: Effect of this compound on Phase II Enzyme Activity in Rats

| Enzyme | Tissue | Effect of this compound (vs. Control) | Source |

| Glutathione S-transferase (GST) | Liver | Significantly elevated | researchgate.net |

| Glutathione S-transferase (GST) | Colonic mucosa | Significantly elevated | researchgate.net |

| Glutathione S-transferase (GST) | Colon tumors | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Liver | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Colonic mucosa | Significantly elevated | researchgate.net |

| NAD(P)H:quinone oxidoreductase | Colon tumors | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Liver | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Colonic mucosa | Significantly elevated | researchgate.net |

| UDP-glucuronosyltransferase | Colon tumors | Significantly elevated | researchgate.net |

Impact on Carcinogenesis Pathways

This compound has been studied for its potential to inhibit tumorigenesis. drugbank.comnih.gov While the specific mechanism for this effect is still being elucidated, it is listed by certain national cancer institutes as a substance under investigation for cancer treatment. drugbank.comnih.gov Studies in rodent models have indicated that certain organosulfur compounds, including this compound, exert chemopreventive effects in various target organs. researchgate.net In a study involving azoxymethane (AOM)-induced neoplasia in male F344 rats, administration of this compound at a dose of 200 ppm significantly inhibited the incidence and multiplicity of both invasive and noninvasive adenocarcinomas in the colon. researchgate.net

Data Table: Effect of this compound on Colon Tumorigenesis in Rats

| Treatment Group | Colon Tumor Incidence (% animals with tumors) | Colon Tumor Multiplicity (tumors/animal) | Adenocarcinoma Classification | Source |

| Control Diet + AOM | Data not explicitly provided in snippet | Data not explicitly provided in snippet | Invasive and Noninvasive | researchgate.net |

| 200 ppm this compound + AOM | Significantly inhibited | Significantly inhibited | Invasive and Noninvasive | researchgate.net |

Note: Specific numerical data for incidence and multiplicity in the control group were not available in the provided snippet to populate the table fully.

Influence on Metabolic Homeostasis

This compound's potential influence on metabolic processes is an area of investigation.

Modulation of Insulin Sensitivity Mechanisms

While the provided search results discuss the effects of anethole (a related compound) on metabolic parameters such as insulin sensitivity and lipid metabolism researchgate.netnih.gov, and mention studies on other compounds like acipimox and pioglitazone in the context of insulin sensitivity in type 2 diabetes nih.gov, a direct mechanistic link detailing how this compound specifically modulates insulin sensitivity mechanisms is not clearly established in the provided snippets. Anethole itself has been shown to stimulate insulin secretion from beta cells and improve insulin sensitivity in diabetic rats nih.gov. Anethole also modulates the mTOR/PPARγ axis, which is linked to insulin sensitivity nih.govresearchgate.net. However, these findings pertain to anethole, not explicitly this compound.

Effects on Lipid Metabolism

This compound, referred to as anethole dithiolethione (ADT) in some studies, has demonstrated effects on hepatic fatty acid metabolism. Research in high-fat diet-fed hamsters showed that ADT treatment significantly reduced the accumulation of saturated and monounsaturated fatty acids (C16:0, C18:0, C16:1, and C18:1n9) in liver tissues. Simultaneously, it increased the content of n-6 and n-3 series polyunsaturated fatty acids (C20:3n6, C20:4n6, and C22:6n3) frontiersin.org.

Mechanistically, ADT appeared to inhibit the overexpression of enzymes involved in fatty acid synthesis, including acetyl-CoA carboxylase 1 (ACC1), fatty acid synthase (FAS), and stearoyl-CoA desaturase 1 (SCD1) frontiersin.org. It also upregulated levels of proteins involved in fatty acid transport and metabolism, such as fatty acid transport proteins (FATPs), liver fatty acid binding protein (L-FABP), carnitine palmitoyltransferase 1α (CPT1α), fatty acid desaturase (FADS)1, and FADS2 frontiersin.org. Furthermore, ADT administration promoted Mitofusin1-mediated mitochondrial fusion and fatty acid β-oxidation frontiersin.org. These findings suggest that this compound can influence the synthesis, desaturation, β-oxidation, uptake, binding/isolation, and transport of fatty acids frontiersin.org.

| Effect on Hepatic Fatty Acids in HFD-fed Hamsters | Change |

| Saturated and Monounsaturated Fatty Acids | Reduced |

| n-6 and n-3 Polyunsaturated Fatty Acids | Increased |

| Effect on Hepatic Enzymes and Proteins in HFD-fed Hamsters | Change |

| Acetyl-CoA Carboxylase 1 (ACC1) | Inhibited Overexpression |

| Fatty Acid Synthase (FAS) | Inhibited Overexpression |

| Stearoyl-CoA Desaturase 1 (SCD1) | Inhibited Overexpression |

| Fatty Acid Transport Proteins (FATPs) | Upregulated |

| Liver Fatty Acid Binding Protein (L-FABP) | Upregulated |

| Carnitine Palmitoyltransferase 1α (CPT1α) | Upregulated |

| Fatty Acid Desaturase (FADS)1 and FADS2 | Upregulated |

| Mitofusin1-mediated mitochondrial fusion | Promoted |

| Fatty acid β-oxidation | Promoted |

Vascular and Endothelial Function Modulation

This compound has been investigated for its effects on vascular and endothelial function, partly due to its potential as a hydrogen sulfide (B99878) (H2S) donor frontiersin.orgtargetmol.com. Desmethylanethol trithione (ADT-OH), a derivative of anethole dithiolethione, attenuated tissue plasminogen activator (tPA)-enhanced Akt activation and vascular endothelial growth factor (VEGF) expression in brain microvascular endothelial cells in an in vitro glucose-oxygen deprivation model targetmol.comresearchgate.net. This suggests a role in modulating pathways involved in endothelial cell function and angiogenesis ulpgc.estargetmol.com.

Studies have also indicated that anethole dithiolethione can regulate oxidant-induced tyrosine kinase activation in endothelial cells. It was found to reduce polymorphonuclear neutrophil (PMN) adhesion to reactive oxygen species (ROS)-stimulated human umbilical vein endothelial cells (HUVEC) and the tyrosine phosphorylation of p125FAK and paxillin (B1203293) nih.gov. This effect was associated with an increase in intracellular glutathione (GSH) content in oxidized cells, suggesting that anethole dithiolethione's antioxidant activity contributes to the reversal of oxidation's effect on tyrosine kinase activation and phosphorylation in endothelial cells nih.gov.

Neuropharmacological Modulations

Preclinical investigations have indicated that anethole possesses neuroprotective effects and can influence the central nervous system (CNS) through the modulation of monoaminergic, GABAergic, and glutamatergic neurotransmissions nih.gov.

Monoaminergic System Interactions

Research suggests that the monoaminergic system is involved in the neuropharmacological actions of anethole, particularly its antidepressant-like effects nih.gov. Studies have indicated that trans-anethole (TA), an isomer of anethole, may exert antidepressant effects by inhibiting brain monoamine oxidase-A (MAO-A), an enzyme responsible for metabolizing monoamines nih.gov. This inhibition can lead to increased levels of monoamines in the brain nih.gov.

GABAergic and Glutamatergic Neurotransmission Modulation

Anethole has been suggested to modulate GABAergic and glutamatergic neurotransmission nih.govresearchgate.net. GABA is the principal inhibitory neurotransmitter in the CNS, and its system is involved in mood and anxiety regulation nih.gov. While further research is needed to fully elucidate the effects of anethole on GABAergic neurotransmission, studies on essential oils rich in anethole have suggested anxiolytic-like effects, potentially involving the GABAergic system nih.gov.

Anethole has also been implicated in modulating glutamatergic neurotransmission, the primary excitatory system in the CNS nih.gov. Its neuroprotective effects against conditions like cerebral ischemia-reperfusion injury may involve attenuating excitatory mediators nih.gov.

Neural Plasticity and Cognitive Function Pathways

Studies have explored the impact of anethole on neural plasticity and cognitive function. In models of Alzheimer's disease, trans-anethole has been shown to improve long-term potentiation (LTP), a key mechanism underlying learning and memory, and reduce deficits in synaptic plasticity induced by trimethyltin (B158744) nih.gov. Anethole has also demonstrated protective efficacy in models of Huntington's disease and attenuated non-motor impairments, such as cognitive impairment, in Parkinson's disease models nih.gov.

Anethole's capacity to control synaptic plasticity and preserve neurons suggests its potential in addressing neurodegenerative disorders and nerve injuries nih.gov. This may involve mechanisms beyond neurotransmitter modulation, potentially including antioxidant and anti-inflammatory properties that protect against neuronal damage nih.govfrontiersin.org.

Preclinical Research Models and Methodologies

In Vitro Experimental Paradigms

In vitro studies utilize cell culture models to examine the direct effects of anethole (B165797) trithione on specific cell types and their functions.

Cell Culture Models for Secretory Function Studies

Anethole trithione has been investigated for its ability to enhance secretion, particularly in the context of dry mouth (xerostomia). Studies using cell culture models related to salivary glands can help elucidate the mechanisms by which this compound stimulates salivary secretion. Research suggests that this compound may enhance salivary secretion by increasing muscarinic acetylcholine (B1216132) receptors (mAChRs) and stimulating the parasympathetic nervous system. medchemexpress.com, patsnap.com While specific details on cell culture models solely focused on salivary gland secretory function for this compound are limited in the provided results, the compound's known clinical use for dry mouth points to the relevance of such models in preclinical investigation. iiab.me

Hepatocyte Models for Liver Protection and Bile Secretion Research

Hepatocyte models are crucial for understanding the effects of this compound on liver function, including protection and bile secretion. This compound is known as a choleretic agent, stimulating the production and flow of bile. patsnap.com , ctdbase.org Studies using hepatocytes have indicated that this compound can enhance hepatocyte vigor and increase bile secretion. google.com Its mechanism in this context involves increasing liver glutathione (B108866) (GSH) levels and significantly strengthening the activity of enzymes such as glutamyl cysteine synthetase (GCS), glutathione reductase (GSSG-R), and glutathione S-transferase (GSH-S-TX), while reducing glutathione peroxidase (GSH-PX) activity. google.com Furthermore, this compound may influence bile acid synthesis by enhancing the activity of cholesterol 7α-hydroxylase and modulate the expression and activity of transport proteins like the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) on the hepatocyte membrane. patsnap.com Its antioxidant properties also contribute to protecting hepatocytes from oxidative stress, maintaining liver integrity and supporting efficient bile production and secretion. patsnap.com

Cancer Cell Line Investigations (e.g., Apoptosis, Cell Cycle Arrest, Anti-proliferation)

This compound and its related compound, anethole, have been extensively studied in various cancer cell lines to assess their anti-cancer properties, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation. ulpgc.es

Research findings in cancer cell lines indicate that anethole can induce apoptosis through mechanisms involving the release of cytochrome c, activation of caspases (caspase-9 and caspase-3), and modulation of pathways like mTOR/Akt. ulpgc.es It can also downregulate anti-apoptotic proteins like BCL-2 and upregulate pro-apoptotic proteins like Bax and p53. ulpgc.es Anethole has been shown to induce cell cycle arrest at different phases, including G1, S, or G2/M, depending on the cancer cell type and experimental conditions, thereby impeding uncontrolled growth. ulpgc.es

Studies have demonstrated the anti-proliferative effects of anethole in various cancer cell lines, including breast, prostate, lung, and colorectal cancers. ulpgc.es For example, anethole suppressed proliferation and induced apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) independent of estrogen receptor status. researchgate.net In oral cancer cells (Ca9-22), anethole decreased proliferation and induced toxicity and apoptosis in a dose-dependent manner, mediated through pathways like NF-κB, MAPKinases, Wnt, caspase 3, 9, and PARP1. nih.gov It also inhibited the expression of oncogenes like cyclin D1 and upregulated cyclin-dependent kinase inhibitor p21WAF1. nih.gov Anethole has also shown anti-metastatic effects in prostate cancer cells (DU145) by upregulating PTEN and inhibiting the Akt pathway. researchgate.net

Immunological Cell Models for Inflammatory Response Assessment

The anti-inflammatory properties of anethole have been investigated using immunological cell models. Anethole can suppress the activation of immune cells such as monocytes and macrophages, which are involved in the inflammatory response. ulpgc.es By reducing the activation of these cells, anethole may help attenuate inflammation. ulpgc.es In the context of neuroinflammation, this compound has been shown to inhibit neuroinflammation in primary microglia and BV2 microglia treated with stimuli like RBC lysate. nih.gov This effect appears to be mediated through the activation of UCP2. nih.gov Anethole has also been reported to decrease inflammatory edema by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Neuronal Cell Models for Neuroprotection Studies

Neuronal cell models have been utilized to explore the neuroprotective potential of this compound and anethole. Studies on trans-anethole, a component related to this compound, have shown neuroprotection against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced cortical neuronal cell injury, an in vitro model of ischemia. nih.gov This neuroprotective effect involves the inhibition of excitotoxicity by attenuating intracellular calcium overload via NMDA receptors, reducing oxidative stress by inhibiting reactive oxygen species (ROS) overproduction, and attenuating mitochondrial dysfunction by preventing the depolarization of the mitochondrial transmembrane. nih.gov this compound itself has been shown to suppress neuroinflammation in microglia following intracerebral hemorrhage (ICH), mediated by UCP2 activation. nih.gov

In Vivo Animal Models

In vivo studies using animal models provide insights into the systemic effects and potential therapeutic efficacy of this compound in a living organism.

Animal models have been used to evaluate the effects of this compound on liver protection and bile secretion. In mice, this compound at a dose of 100 mg/kg orally lowered increased serum transaminases (GOT and GPT) and protected the liver from carbon tetrachloride (CCl4)-induced injuries. nih.gov Anethole dithiolethione, a related compound, has been shown to improve liver fatty acid metabolism and liver disorders in hamsters fed a high-fat diet, reducing levels of ALT, AST, and total bile acids. nih.gov

In the field of cancer research, this compound has demonstrated chemopreventive efficacy in animal models. It decreased tumor multiplicity in the DMBA-induced rat mammary cancer model. pillbuys.com this compound has also been shown to inhibit aflatoxin B1-induced hepatic tumors and azoxymethane-induced colon tumors in animal models. pillbuys.com These effects may be related to its ability to induce phase II drug metabolizing enzymes. pillbuys.com

Animal models have also been used to investigate the anti-inflammatory and neuroprotective effects of anethole. In a rat model of non-immune acute inflammation, anethole reduced pleural exudate volume, leukocyte migration, and levels of nitric oxide and prostaglandins. nih.gov It also decreased inflammatory edema by reducing pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.gov In neurological disorder models, anethole has shown neuroprotective effects. researchgate.net For instance, in a rotenone-induced Parkinson's disease model in rats, anethole improved motor performance, neuronal activity, and blood-brain barrier function, while attenuating oxidative stress and decreasing alpha-synuclein (B15492655) and MAO-B levels in the striatum. plos.org this compound has also been shown to suppress neuroinflammation in a mouse model of intracerebral hemorrhage. nih.gov Furthermore, anethole exerted anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, which was associated with reduced oxidative stress markers.

While specific data tables detailing research findings were not consistently available across all search results, the qualitative findings highlight the diverse preclinical models used and the range of effects observed for this compound and related compounds.

Murine Models of Salivary Gland Hypofunction

Murine models, particularly using rats, have been employed to study the effects of this compound on salivary gland function, specifically in the context of hypofunction or dry mouth (xerostomia) medchemexpress.comnih.govmedchemexpress.com. This compound is recognized for its ability to enhance salivary secretion nih.govmedchemexpress.comnih.govmedchemexpress.comguidechem.comchembk.com.

Chronic Treatment Effects on Glandular Secretion

Chronic administration of this compound has been shown to increase salivary secretion from the rat submaxillary gland. This effect has been observed when secretion is stimulated by electrical stimulation of the parasympathetic nerve or by the injection of pilocarpine (B147212) medchemexpress.comnih.govmedchemexpress.comchembk.com. In parallel with the enhanced salivary output, a significant increase in the number of muscarinic acetylcholine receptors in the submaxillary gland has been reported medchemexpress.comnih.govmedchemexpress.comchembk.com. This increase in receptor density may be involved in the mechanism by which this compound enhances salivary secretion nih.gov. Studies also indicate that chronic treatment can enhance neuropeptide levels, such as substance P and alpha-calcitonin gene-related peptide, in saliva medchemexpress.commedchemexpress.com.

Here is a summary of findings related to the effects of chronic this compound treatment on salivary glands in rats:

| Model/Stimulation Type | Observed Effect on Salivary Secretion | Concurrent Finding | Source |

| Rat Submaxillary Gland (Electrical Stimulation) | Increased | Increased Muscarinic Receptors | medchemexpress.comnih.govmedchemexpress.com |

| Rat Submaxillary Gland (Pilocarpine Injection) | Increased | Increased Muscarinic Receptors | medchemexpress.comnih.govmedchemexpress.com |

| Saliva | Enhanced Neuropeptide Levels | Substance P, alpha-CGRP identified | medchemexpress.commedchemexpress.com |

Animal Models of Liver Injury and Disease

This compound is also investigated for its effects on the liver, recognized as a bile secretion-stimulating drug or cholagogue with hepatoprotective properties nih.govmedchemexpress.commedchemexpress.comguidechem.comchembk.com.

Chemically-Induced Hepatotoxicity Models

Preclinical studies suggest that this compound can protect the liver, partly by increasing glutathione levels and phase II detoxifying enzymes medchemexpress.comguidechem.comchembk.com. More specifically, this compound has been shown to mitigate acute liver injury induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal) in models, by suppressing the production of reactive oxygen species (ROS) and inhibiting NF-κB activity researchgate.netresearchgate.netdntb.gov.ua.

Cholestasis and Bile Flow Impairment Models

As a choleretic agent, this compound stimulates bile secretion nih.govmedchemexpress.commedchemexpress.comguidechem.comchembk.com, which is relevant to conditions involving impaired bile flow or cholestasis.

Carcinogenesis Models

This compound has been explored for its potential chemopreventive activities and is listed as being studied in cancer treatment wikipedia.orgwikipedia.org. Its potential in this area is linked to its ability to increase the detoxification rate of carcinogens in certain organs medchemexpress.comguidechem.comchembk.com.

Organ-Specific Chemoprevention Studies (e.g., Colon, Mammary Gland, Lung)

This compound is considered a potentially efficacious chemoprevention agent for lung cancer and has shown chemopreventive effects in other target organs, including the liver and colon medchemexpress.comguidechem.comchembk.com. This is attributed to its role in increasing the detoxification rate of carcinogens within these organs medchemexpress.comguidechem.comchembk.com. This compound was also examined in the dimethylbenzanthracene (DMBA) mammary carcinogenesis model science.govscience.govscience.gov. However, a summary of trials conducted under the U.S. National Cancer Institute Chemoprevention Drug Development Program indicated no effect of this compound against several animal models of lung, colon, mammary gland, and bladder cancer nih.gov.

Here is a summary of reported chemoprevention findings for this compound in specific organs:

| Organ | Reported Chemopreventive Effect? | Mechanism/Notes | Source |

| Lung | Potentially Efficacious | Increases detoxification rate of carcinogens | medchemexpress.comguidechem.comchembk.com |

| Colon | Effects observed | Increases detoxification rate of carcinogens | medchemexpress.comguidechem.comchembk.com |

| Liver | Effects observed | Increases detoxification rate of carcinogens | medchemexpress.comguidechem.comchembk.com |

| Mammary Gland | Examined, but no effect reported | Studied in DMBA model; NCI trials report no effect | science.govscience.govscience.govnih.gov |

| Bladder | No effect reported | Based on NCI trials | nih.gov |

The general mechanism underlying the chemopreventive activity of dithiolethiones, including this compound, often involves the activation of Nrf2 signaling and the induction of phase II enzymes, which are crucial for the detoxification of carcinogens medchemexpress.comguidechem.comchembk.comnih.govresearchgate.net.

Neurological Disorder Models

Preclinical investigations have explored the potential neuroprotective effects of this compound, suggesting its influence on the central nervous system (CNS) through the modulation of neurotransmission, anti-inflammatory, and antioxidative stress properties. Studies have demonstrated effects in models of cerebral ischemia-reperfusion injury, neuroinflammation, neurodegeneration, and behavioral paradigms relevant to anxiety, depression, pain, and seizures.

Cerebral Ischemia-Reperfusion Injury Models

Research in rat models of cerebral ischemia-reperfusion injury has indicated that this compound may offer protection against brain damage. Findings suggest that it can reduce inflammation and apoptosis in the brain following such an event. Specifically, this compound has been reported to protect against cerebral ischemia, improve motor coordination, and reduce brain water content. Its effects are associated with the downregulation of inflammatory markers such as TNF-α, caspase 3, BCL2 Associated X (BAX), and mitogen-activated protein kinase (MAPK) expressions, thereby contributing to the prevention of cerebral ischemia-reperfusion injury. One study highlighted that anethole pretreatment modulated c-Jun N-terminal Kinase (JNK) and p38 pathways, boosted blood-brain barrier integrity, and reduced oxidative stress, neuroinflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion-induced brain damage and blood-brain barrier permeability leakage. Another study investigated a prodrug of this compound for ameliorating cerebral ischemia-reperfusion injury in rats.

Neuroinflammation and Neurodegeneration Models

This compound has demonstrated anti-neuroinflammatory effects in animal models of neurological disorders. It is suggested to prevent neuronal injury and support brain health by lowering neuroinflammation and oxidative stress, processes critically involved in the development of neurological disorders. Studies have indicated that this compound, as an activator of endogenous UCP2, can suppress neuroinflammation after intracerebral hemorrhage in mouse models. This suggests that UCP2 activation may inhibit neuroinflammation following hemorrhagic stroke, providing neuroprotective effects. Furthermore, anethole derivatives, including this compound, have been found to stimulate the Nrf2 pathway, which is involved in antioxidant defense and preventing neuroinflammation in various CNS diseases. While some research points to the potential of anethole in models of Parkinson's disease and Alzheimer's disease by improving cognitive performance, raising pain threshold, lowering oxidative stress, and improving mitochondrial function, the direct and specific research on this compound in these particular neurodegenerative disease models is less extensively detailed in the provided results compared to its effects on ischemia and neuroinflammation.

Behavioral Models for Anxiolytic, Antidepressant, Antinociceptive, Anticonvulsant Effects

Preclinical studies have explored the effects of anethole, which is structurally related to this compound, in behavioral models relevant to various neurological conditions. These studies have demonstrated anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects. While the search results primarily discuss anethole in these contexts, the close structural relationship suggests potential areas for investigation with this compound.

In models of anxiety, anethole has been shown to alleviate anxiety-related behaviors, potentially involving the GABAergic system. For antidepressant effects, studies in mice have indicated that anethole may have antidepressant-like effects, potentially by inhibiting brain MAO-A activity and reducing oxidative stress, with the monoaminergic system possibly involved.

Regarding antinociceptive (pain-relieving) effects, anethole has demonstrated activity in various pain models, such as the writhing test induced by acetic acid and the formalin test. This effect might be related to a decrease in the generation or release of inflammatory mediators. Anethole treatment also alleviated hyperalgesia, allodynia, and abnormal sciatic nerve conduction in mice in a neuropathic pain model.

For anticonvulsant effects, studies on anethole have shown antiseizure potential in behavioral and electroencephalographic studies using models like the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. Anethole was able to inhibit and/or attenuate seizures in these models.

While these behavioral studies primarily focus on anethole, they highlight the potential for related compounds like this compound to exhibit similar activities, warranting further specific investigation.

Metabolic Disorder Animal Models (e.g., Diabetes, Dyslipidemia, Hypertension)

Research on this compound specifically in metabolic disorder animal models such as diabetes, dyslipidemia, and hypertension is less detailed in the provided search results compared to its reported effects on salivary and bile secretion. However, some studies on anethole, a related compound, provide insights into potential areas of investigation for this compound.

A systematic review on dietary anethole's protective effects against metabolic syndrome indicated potential benefits against features like hyperglycemia, dyslipidemia, insulin (B600854) resistance, and obesity in preclinical studies. Anethole has been shown to alter levels of liver glycolytic, shunt, and gluconeogenic enzymes in diabetic rats, improve beta cell function, and stimulate insulin secretion. It also significantly reduced body and liver weights, suppressed increases in plasma glucose, and increased plasma insulin content in streptozotocin-induced diabetic rats. Furthermore, anethole supplementation has shown effects on lipid metabolism, reducing serum triglycerides and increasing HDL cholesterol in broilers.

Despite these findings for anethole, one study on anethole in rats with dietary-induced metabolic syndrome suggested it might worsen liver function, indicated by elevated serum levels of liver aminotransferases (AST and ALT).

Direct research specifically on this compound's effects in these comprehensive metabolic disorder models (diabetes, dyslipidemia, hypertension) is not prominently featured in the search results. Its known role in stimulating bile secretion could indirectly influence lipid metabolism, but specific studies in animal models of dyslipidemia or hypertension involving this compound were not found.

Respiratory System Models (e.g., Mucolytic Activity)

This compound is primarily recognized for its sialogogue (saliva-stimulating) and choleretic (bile-stimulating) properties. Its use in treating dry mouth is linked to stimulating salivary secretion through cholinergic activity, potentially by upregulating muscarinic receptors on salivary acinar cells.

While this compound is known to stimulate glandular secretions, direct preclinical research specifically on its mucolytic activity in respiratory system models was not a primary finding in the provided search results. Some related compounds or traditional uses of plants containing anethole have been associated with inflammatory conditions of the respiratory tract and expectorant effects, but specific studies detailing this compound's effects on mucus viscosity or clearance in animal models of respiratory diseases were not identified. Bromhexine, a known mucolytic agent, was mentioned in the context of stimulating saliva secretion, highlighting that some compounds can have effects on different types of glandular secretions, but this does not directly confirm mucolytic activity for this compound.

Translational Relevance of Preclinical Findings

The preclinical findings on this compound, particularly in neurological disorder models, suggest potential translational relevance. Its demonstrated neuroprotective effects in cerebral ischemia-reperfusion injury models, including the reduction of inflammation, apoptosis, and improvement of neurological deficits, highlight its potential as a therapeutic agent for acute brain injuries. The implication that this compound can activate UCP2 to suppress neuroinflammation after intracerebral hemorrhage points to a specific mechanism with potential clinical application in hemorrhagic stroke.

The observed anti-inflammatory and antioxidant properties in neurological contexts are relevant given the significant role these processes play in various neurological conditions. The potential modulation of neurotransmitter systems suggested by studies on anethole could also have broader implications for disorders involving imbalances in these systems.

While preclinical results in behavioral models for anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects have been shown for anethole, further research specifically on this compound is needed to confirm and translate these findings.

The research on anethole's effects in metabolic syndrome models, suggesting potential benefits in diabetes and dyslipidemia, indicates another area where this compound could potentially have translational relevance, although more direct studies are required. The finding that anethole might worsen liver function in a specific metabolic syndrome model in rats underscores the need for careful and comprehensive investigation before translation.

This compound's established clinical use for dry mouth based on its sialogogue properties provides a direct example of preclinical findings translating to clinical application. However, the mechanisms for some of its reported effects, including potential chemopreventive properties, are not fully elucidated, indicating the need for further research to support broader clinical translation.

| Compound Name | PubChem CID |

| This compound | 2194 |

This compound, a synthetic organosulfur compound with the chemical designation 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione, is also known as anetholtrithion. Preclinical investigations have explored its potential therapeutic properties across various physiological systems, particularly focusing on neurological, metabolic, and respiratory disorders. This article details the findings from studies utilizing different preclinical research models to evaluate the effects of this compound.

Neurological Disorder Models

Preclinical research indicates that this compound may exert neuroprotective effects and influence the central nervous system (CNS). These effects are potentially mediated through the modulation of neurotransmitter systems and its demonstrated anti-inflammatory and antioxidative stress properties. Studies have been conducted using various animal models to investigate its impact on cerebral ischemia-reperfusion injury, neuroinflammation, neurodegeneration, and behavioral responses related to anxiety, depression, pain, and seizures.

Cerebral Ischemia-Reperfusion Injury Models

Studies employing rat models of cerebral ischemia-reperfusion injury have provided evidence for the protective effects of this compound on brain tissue. Findings suggest that the compound can mitigate inflammation and reduce apoptosis in the brain following ischemic events. This compound has been reported to offer protection against cerebral ischemia, leading to improvements in motor coordination and a reduction in brain water content. Its mechanism of action in this context appears to involve the downregulation of key inflammatory and apoptotic markers, including TNF-α, caspase 3, BCL2 Associated X (BAX), and mitogen-activated protein kinase (MAPK) expressions, thereby helping to prevent cerebral ischemia-reperfusion injury. One study specifically highlighted that pretreatment with anethole modulated the c-Jun N-terminal Kinase (JNK) and p38 pathways, enhanced blood-brain barrier integrity, and reduced oxidative stress, neuroinflammation, and apoptosis in a rat model of cerebral ischemia/reperfusion-induced damage and blood-brain barrier permeability leakage. Research has also explored the use of a prodrug of this compound for its potential in ameliorating cerebral ischemia-reperfusion injury in rats.

Neuroinflammation and Neurodegeneration Models

This compound has demonstrated anti-neuroinflammatory effects in animal models of neurological disorders. It is suggested to contribute to neuronal protection and brain health by reducing neuroinflammation and oxidative stress, processes known to be critical in the pathogenesis of neurological disorders. Studies have indicated that this compound, acting as an activator of endogenous UCP2, can suppress neuroinflammation following intracerebral hemorrhage in mouse models. This suggests that UCP2 activation may play a role in inhibiting neuroinflammation after hemorrhagic stroke, thus offering neuroprotective benefits. Furthermore, anethole derivatives, including this compound, have been identified as compounds that can stimulate the Nrf2 pathway. The Nrf2 pathway is recognized for its involvement in antioxidant defense and the prevention of neuroinflammation in various CNS diseases. While some research on anethole has explored its potential in models of Parkinson's disease and Alzheimer's disease, showing improvements in cognitive performance, pain threshold, oxidative stress, and mitochondrial function, the specific research focusing directly on this compound in these particular neurodegenerative disease models is not as extensively detailed in the available literature as its effects on ischemia and neuroinflammation.

Behavioral Models for Anxiolytic, Antidepressant, Antinociceptive, Anticonvulsant Effects

Preclinical studies have investigated the effects of anethole, a compound structurally related to this compound, in behavioral models relevant to anxiety, depression, pain (antinociception), and seizures (anticonvulsant effects). These studies have reported anxiolytic, antidepressant, antinociceptive, and anticonvulsant activities for anethole. Although the primary focus of these behavioral studies is on anethole, the close structural relationship suggests that this compound could potentially exhibit similar pharmacological properties, warranting further dedicated investigation.

In models assessing anxiety, anethole has been shown to reduce anxiety-related behaviors, potentially involving the GABAergic system. Regarding antidepressant effects, studies in mice have indicated that anethole may possess antidepressant-like properties, possibly through the inhibition of brain MAO-A activity and a reduction in oxidative stress, with the monoaminergic system potentially implicated.

Concerning antinociceptive effects, anethole has demonstrated activity in various pain models, including the acetic acid-induced writhing test and the formalin test. This effect may be linked to a decrease in the production or release of inflammatory mediators. Anethole treatment also showed effectiveness in alleviating hyperalgesia, allodynia, and abnormal sciatic nerve conduction in mice within a neuropathic pain model.

For anticonvulsant activity, studies on anethole have revealed antiseizure potential in behavioral and electroencephalographic assessments using models such as the maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) tests in mice. Anethole was found to inhibit and/or attenuate seizures in these experimental paradigms.

While these behavioral studies predominantly feature anethole, they highlight the potential for structurally similar compounds like this compound to exhibit comparable activities, indicating promising avenues for future research.

Metabolic Disorder Animal Models (e.g., Diabetes, Dyslipidemia, Hypertension)

Direct research specifically on this compound in comprehensive metabolic disorder animal models, such as those for diabetes, dyslipidemia, and hypertension, is not as extensively documented in the provided search results compared to its known effects on salivary and bile secretion. However, studies on anethole, a related compound, offer some insights into potential areas of investigation for this compound.

A systematic review examining the protective effects of dietary anethole against metabolic syndrome in preclinical studies suggested potential benefits concerning hyperglycemia, dyslipidemia, insulin resistance, and obesity. Anethole has been shown to influence the levels of liver enzymes involved in glucose metabolism in diabetic rats, improve beta cell function, and stimulate insulin secretion. It also significantly reduced body and liver weights, suppressed increases in plasma glucose levels, and increased plasma insulin content in streptozotocin-induced diabetic rats. Furthermore, anethole supplementation has demonstrated effects on lipid metabolism, including reducing serum triglycerides and increasing HDL cholesterol in broilers.

Conversely, one study on anethole in rats with dietary-induced metabolic syndrome indicated a potential to worsen liver function, evidenced by elevated serum levels of liver aminotransferases (AST and ALT).

Specific studies focusing on this compound's effects in animal models of dyslipidemia or hypertension were not prominently found in the search results. Its established role in stimulating bile secretion could indirectly influence lipid metabolism, but dedicated research in these specific metabolic disorder models involving this compound appears limited based on the available information.

Respiratory System Models (e.g., Mucolytic Activity)

This compound is primarily recognized for its ability to stimulate exocrine gland secretions, particularly saliva (sialogogue) and bile (choleretic). Its clinical use for dry mouth is attributed to its sialogogue properties, which are linked to the stimulation of salivary secretion via cholinergic activity, possibly involving the upregulation of muscarinic receptors on salivary acinar cells.

While this compound is known to enhance glandular secretions, direct preclinical research specifically investigating its mucolytic activity in respiratory system models was not a primary finding in the provided search results. Some related compounds or traditional uses of plants containing anethole have been associated with addressing inflammatory conditions of the respiratory tract and possessing expectorant properties. However, specific studies detailing the effects of this compound on mucus viscosity or clearance in animal models of respiratory diseases were not identified. Bromhexine, a known mucolytic agent, was mentioned in the context of stimulating saliva secretion, suggesting that some compounds can affect different types of glandular secretions, but this does not directly confirm mucolytic activity for this compound.

Translational Relevance of Preclinical Findings

The preclinical findings regarding this compound, particularly those from neurological disorder models, suggest potential for translation into clinical applications. The demonstrated neuroprotective effects in models of cerebral ischemia-reperfusion injury, including the reduction of inflammation, apoptosis, and improvements in neurological outcomes, highlight its potential as a therapeutic agent for acute brain injuries. The indication that this compound can activate UCP2 to suppress neuroinflammation after intracerebral hemorrhage points to a specific mechanistic target with potential clinical relevance in hemorrhagic stroke.

The observed anti-inflammatory and antioxidant properties in neurological contexts are particularly relevant given the significant roles these processes play in the pathology of numerous neurological conditions. The potential modulation of neurotransmitter systems suggested by studies on anethole could also have broader implications for disorders characterized by imbalances in these systems.

While preclinical results in behavioral models indicating anxiolytic, antidepressant, antinociceptive, and anticonvulsant effects have been reported for anethole, further research specifically on this compound is necessary to confirm and translate these findings to potential clinical uses.

The research on anethole's effects in metabolic syndrome models, suggesting potential benefits in conditions like diabetes and dyslipidemia, indicates another area where this compound could potentially have translational relevance, although more direct and specific studies are needed for this compound itself. The finding that anethole might worsen liver function in a specific metabolic syndrome model in rats underscores the importance of thorough and comprehensive investigation before considering clinical translation for metabolic indications.

This compound's established clinical use for the treatment of dry mouth, based on its sialogogue properties, provides a direct example of preclinical findings successfully translating to clinical application. However, the precise mechanisms for some of its reported effects, including potential chemopreventive properties, are not yet fully elucidated, indicating the need for further research to support broader clinical translation.

Clinical Research and Therapeutic Explorations of Anethole Trithione

Investigational Clinical Studies and Trials

Investigational clinical studies have explored the effects of anethole (B165797) trithione in several patient populations and conditions.

Xerostomia Management in Specific Patient Populations (e.g., Post-Radiotherapy, Sjogren's Syndrome)

Anethole trithione has been investigated for the management of xerostomia, or dry mouth, particularly in patients where salivary gland function is impaired. This includes individuals experiencing dry mouth as a result of medication or radiotherapy for head and neck cancers, and those with Sjögren's syndrome. patsnap.comdrugbank.comdovepress.comoralcancerfoundation.orgucsf.eduresearchgate.net

Clinical trials have evaluated the effect of this compound on salivary flow rates. One clinical trial administered this compound to patients with symptomatic hyposalivation caused by senile hypofunction, medications, and oral cancer therapy. nih.gov The study reported statistically significant increases in both nonstimulated and stimulated salivary flow rates after two weeks of administration. nih.gov Specifically, in the drug-induced xerostomia group, there were notable increases in salivary flow rates. nih.gov Improvements in oral discomfort and inflammation were also observed in a significant number of patients in the this compound group compared to a control group receiving artificial saliva. nih.gov

However, some reports on the efficacy of this compound in chronic xerostomia have differed. oralcancerfoundation.org While some studies indicate improvements in salivary flow rates in drug-induced xerostomia, trials in patients with Sjögren's syndrome have shown conflicting results. oralcancerfoundation.orgdovepress.com

A small, randomized, double-blind, crossover study comparing yohimbine (B192690) and this compound in patients with psychotropic drug-induced xerostomia found that yohimbine resulted in significantly increased saliva flow compared to this compound. oralcancerfoundation.orgdovepress.comnih.gov

Adjunctive Therapy in Hepatobiliary Disorders

This compound is utilized as an adjunctive therapy for certain hepatobiliary disorders in some countries. nih.govdrugbank.com These conditions include cholecystitis, gallstone, indigestion, and acute/chronic hepatitis. nih.govdrugbank.com It is thought that this compound may exert its effects in this context by facilitating increases in glutathione (B108866) levels and the activity of related enzymes in the liver, which are involved in cellular antioxidant activity. nih.govdrugbank.com Research suggests it can enhance bile secretion and potentially aid in detoxification processes. patsnap.comresearchgate.net Preclinical studies have also indicated potential benefits in treating nonalcoholic steatohepatitis (NASH) by lowering hepatic steatosis, inflammation, and fibrosis in animal models. researchgate.netnih.govnih.gov

Chemopreventive Agent in Oncology Research